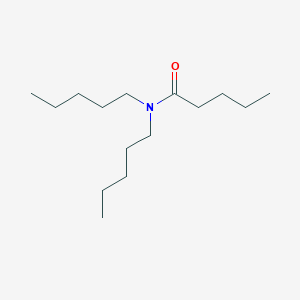

N,N-dipentylpentanamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57303-30-7 |

|---|---|

Molekularformel |

C15H31NO |

Molekulargewicht |

241.41 g/mol |

IUPAC-Name |

N,N-dipentylpentanamide |

InChI |

InChI=1S/C15H31NO/c1-4-7-10-13-16(14-11-8-5-2)15(17)12-9-6-3/h4-14H2,1-3H3 |

InChI-Schlüssel |

LYDTYASGACOQJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN(CCCCC)C(=O)CCCC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N,n Dipentylpentanamide and Its Analogues

Chromatographic Methods (GC, HPLC)

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like N,N-dipentylpentanamide. The compound would be separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC can also be used, particularly reversed-phase HPLC where a nonpolar stationary phase is used with a polar mobile phase. This would be suitable for separating this compound from more polar impurities. Detection is typically achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry.

Spectroscopic Methods (NMR, MS)

As mentioned in section 1.1, NMR and MS are powerful tools for the structural elucidation and identification of this compound.

NMR Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS) : When coupled with GC (GC-MS), it is a highly sensitive and specific method for identifying and quantifying the compound, even in complex matrices. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint.

Applications of N,n Dipentylpentanamide

Industrial Applications

Long-chain N,N-dialkylamides are known for their properties as solvents, plasticizers, and surfactants.

Solvents : Their high boiling points and good solvency for a range of organic compounds make them useful in various chemical processes.

Plasticizers : They can be used as additives in polymers to increase their flexibility and durability.

Extraction Agents : In hydrometallurgy, N,N-disubstituted amides have been investigated for the extraction of metal ions.

Research Applications

In a research context, N,N-disubstituted amides are often synthesized as intermediates in the preparation of more complex molecules. They can also be used as model compounds for studying the properties and reactivity of the amide bond, which is of fundamental importance in biochemistry (e.g., the peptide bond in proteins).

Environmental Fate and Toxicology of N,n Dipentylpentanamide

Biodegradation and Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes.

Persistence : Due to their stability, some amides can persist in the environment. However, long-chain aliphatic compounds are generally less persistent than aromatic or halogenated compounds.

Ecotoxicological Studies

The toxicity of aliphatic amides to aquatic organisms varies depending on the specific structure and concentration. researchgate.net Long-chain aliphatic amines and their derivatives can cause adverse effects in aquatic organisms at low concentrations. nih.gov Given its high lipophilicity (predicted high LogP), this compound would have a tendency to bioaccumulate in the fatty tissues of organisms if it is not readily metabolized. The toxicity of aliphatic tertiary amides is generally considered to be low. researchgate.net

Computational and Theoretical Investigations of N,n Dipentylpentanamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. These simulations can provide information on:

Conformational analysis : The preferred shapes and flexibility of the molecule.

Solvation : How the molecule interacts with solvent molecules.

Interfacial behavior : Its properties as a potential surfactant.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can be used to:

Predict spectroscopic properties : Such as NMR chemical shifts and IR vibrational frequencies.

Determine geometric parameters : Including bond lengths and angles.

Investigate electronic properties : Such as the distribution of electron density and the energies of molecular orbitals.

Study reaction mechanisms : For example, the barrier to rotation around the C-N amide bond.

Theoretical Modeling of Reaction Pathways and Transition States

Computational methods, including DFT, can be used to model the pathways of chemical reactions involving this compound. This includes:

Mapping the potential energy surface : To identify reactants, products, intermediates, and transition states.

Calculating activation energies : To predict the rates of reactions, such as its synthesis or hydrolysis.

Understanding reaction mechanisms : By visualizing the changes in molecular structure and electron distribution as a reaction proceeds.

Supramolecular Chemistry Involving N,n Dipentylpentanamide

Self-Assembly Processes of Amide-Containing Derivatives

Molecular self-assembly is the spontaneous association of molecules under equilibrium conditions into stable, well-defined aggregates joined by non-covalent interactions. nih.gov This process is fundamental in biological systems and is key to the formation of complex structures like cell membranes and folded proteins. nih.gov In synthetic systems, molecules like peptides demonstrate a remarkable ability to self-assemble under specific environmental conditions, often forming hydrogels or other nano- and micro-architectures. mdpi.com

Non-Covalent Interactions in Amide Assemblies

Non-covalent interactions are the primary driving forces behind self-assembly. For amide-containing molecules, these interactions are diverse and critical for forming stable structures. wikipedia.org

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly effective at forming strong, directional hydrogen bonds. This is a key interaction in protein secondary structures like alpha-helices and beta-sheets. mdpi.com

Hydrophobic Effect: In aqueous solutions, nonpolar parts of molecules, such as the pentyl chains in N,N-dipentylpentanamide, would tend to aggregate to minimize their contact with water. This effect is a significant driver for the folding of proteins and the assembly of many supramolecular structures. basicmedicalkey.com

Van der Waals Forces: These are weaker, non-specific attractions between molecules that become significant when molecules are closely packed. wikipedia.org

π-π Stacking: In molecules containing aromatic rings, these interactions contribute to stabilization and order within an assembly. rsc.org

The interplay of these forces dictates the final, thermodynamically stable structure of the self-assembled aggregate. basicmedicalkey.com

Dynamic Covalent Chemistry Approaches

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error-correction and proof-reading during the formation of complex molecular architectures. nih.gov This approach combines the stability of covalent bonds with the adaptability of non-covalent interactions. Product distributions are determined by their thermodynamic stability, and the system can readjust in response to environmental changes. nih.govnih.gov While DCC has been used to create complex systems like catenanes and rotaxanes, its specific application to this compound has not been reported. nih.gov

Molecular Recognition Studies

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. This process is highly selective and relies on the same non-covalent interactions that drive self-assembly. nih.gov The study of molecular recognition is fundamental to understanding biological processes and for applications in drug design and chemical sensing. nih.govnih.gov

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry is a central part of supramolecular chemistry where a host molecule forms a complex with a guest molecule. The host typically has a cavity or binding site that is sterically and electronically complementary to the guest. nih.govbeilstein-journals.org This can lead to the encapsulation of the guest, shielding it from the surrounding environment. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate a wide variety of guest molecules, which has applications in drug delivery and catalysis. queensu.canih.gov

Selective Binding Interactions

The selectivity of a host for a particular guest is determined by the sum of all non-covalent interactions between them. A host molecule will bind most strongly to a guest that provides the best geometric and electronic match. beilstein-journals.org For example, the cavity size of a host determines which guests can fit, while specific hydrogen bonds or electrostatic interactions can lead to highly selective recognition of one guest over another, even if they are structurally very similar. queensu.ca

Amides as Building Blocks for Supramolecular Architectures

A building block in supramolecular chemistry is a molecule designed to assemble in a predictable way to form a larger, more complex structure. nih.gov The properties of the building block, such as its shape, symmetry, and the type of non-covalent interactions it can form, determine the final architecture of the assembly. nih.govmdpi.com Molecules like ferrocene and polyoxometalates have been used as exotic building blocks to create a wide range of functional supramolecular assemblies. rsc.orgrsc.org The amide functional group, due to its robust and directional hydrogen-bonding capabilities, is a common feature in molecules designed as building blocks for supramolecular polymers and other ordered materials. nd.edu However, the specific use of this compound for this purpose is not described in the existing literature.

Following a comprehensive search for scientific literature concerning the chemical compound this compound, it has been determined that there is insufficient publicly available research data to fulfill the article request as outlined.

Searches for "this compound" in the context of "supramolecular chemistry," "design and synthesis of functional supramolecular systems," and "stimuli-responsive supramolecular systems" did not yield specific research findings, data tables, or detailed studies required to generate a scientifically accurate and thorough article on these topics.

While general principles of supramolecular chemistry involving amide-containing molecules are well-documented, the strict requirement to focus solely on this compound cannot be met due to the absence of specific literature. Therefore, in adherence to the principles of scientific accuracy and the exclusion of speculative content, the requested article cannot be generated at this time.

Advanced Analytical Characterization Methodologies for N,n Dipentylpentanamide Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of N,N-Dipentylpentanamide Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of this compound, its reaction products, and transient intermediates. rfi.ac.ukrfi.ac.uk Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This capability is fundamental in confirming the identity of the synthesized this compound and distinguishing it from other potential isomeric or isobaric compounds.

In research, HRMS is coupled with tandem mass spectrometry (MS/MS or MS^n) to further probe molecular structures. nih.gov In these experiments, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's connectivity. For tertiary amides like this compound, characteristic fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a butyl radical from one of the N-pentyl groups.

Cleavage of the N-acyl bond: Fission of the bond between the nitrogen and the carbonyl carbon.

McLafferty-type rearrangements: Involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond of the acyl chain.

The study of reaction intermediates is also facilitated by HRMS, often using soft ionization techniques like electrospray ionization (ESI). nih.gov By analyzing reaction mixtures at various time points, charged intermediates can be detected and their elemental compositions determined, offering crucial insights into the reaction mechanism. nih.gov

Table 1: Predicted HRMS Fragmentation of Protonated this compound ([C15H31NO+H]⁺, Exact Mass: 242.2484)

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺- C4H9 | Alpha-cleavage loss of butyl radical | 185.1701 |

| [M+H]⁺- C5H10 | Loss of pentene from an N-pentyl group | 172.1545 |

| C5H11CO⁺ | Pentanoyl cation | 85.0653 |

| (C5H11)2N⁺ | Dipentylaminium ion | 156.1752 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of this compound in both solution and solid states.

While one-dimensional ¹H and ¹³C NMR provide initial structural information, multidimensional NMR techniques are required for unambiguous assignment and detailed conformational analysis. Due to the restricted rotation around the amide C-N bond, the two N-pentyl groups can be chemically non-equivalent, leading to a more complex spectrum than might be initially expected. libretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the mapping of all protons within the pentanoyl chain and each of the two distinct N-pentyl chains.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, facilitating the assignment of the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information on the spatial proximity of protons, offering insights into the preferred conformation of the molecule in solution.

These advanced techniques are critical for analyzing complex reaction mixtures containing this compound, its precursors, and byproducts. nih.gov

Solid-State NMR (ssNMR) provides atomic-level information on the structure and dynamics of this compound in its solid form, which is often inaccessible by other methods. wikipedia.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

ssNMR can be used to:

Characterize Polymorphism: Identify the presence of different crystalline forms, which may have distinct molecular conformations and packing arrangements.

Determine Conformation: Measure specific internuclear distances and torsion angles to define the molecular conformation in the solid state. acs.org

Analyze Molecular Dynamics: Study the motion of different parts of the molecule, such as the rotation of methyl groups or the slower dynamics of the alkyl chains.

Because the ¹⁴N nucleus is quadrupolar, it can complicate the spectra of nearby carbons, but this interaction can also provide valuable information about the electronic environment around the nitrogen atom. acs.org

Chromatographic Methods (e.g., HPLC, GC) Coupled with Advanced Detection for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, thereby enabling purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing amides. researchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically effective. sielc.comnih.gov Detection is often achieved using a UV detector at a low wavelength (around 210-220 nm), where the amide chromophore exhibits absorbance. nih.gov The method can be optimized for linearity, accuracy, and precision to allow for quantitative analysis of purity. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The choice of column is critical; a mid-polarity column is often suitable for amides. bre.com Temperature programming is used to ensure good separation and peak shape. google.com When coupled with a mass spectrometer (GC-MS), this method provides both retention time and mass spectral data, offering a high degree of confidence in peak identification. google.com GC can be challenging for some tertiary amines and amides due to peak tailing, but this can often be overcome with appropriate column selection and derivatization if necessary. researchgate.netresearchgate.net

Table 2: Representative Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |

| RP-HPLC | C18, 5 µm | Acetonitrile/Water Gradient | UV (210 nm) | Purity analysis, quantification |

| GC-MS | DB-5ms or similar | Helium | Mass Spectrometry (EI) | Identification, impurity profiling |

Spectroscopic Methods (e.g., UV-Vis, FTIR, Raman) for Electronic and Vibrational Analysis

Spectroscopic methods provide information about the electronic and vibrational properties of the this compound molecule.

UV-Vis Spectroscopy: Simple, non-conjugated amides like this compound show only weak electronic transitions in the ultraviolet region. mu-varna.bg Typically, a weak n→π* transition is observed around 210-220 nm. researchgate.net While not highly specific for structural elucidation, UV-Vis spectroscopy is the basis for the detection method used in HPLC analysis. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These are powerful, complementary techniques for probing the vibrational modes of the molecule. thermofisher.comuha.fr The analysis of amide vibrational bands is well-established. mdpi.comacs.org

FTIR Spectroscopy is particularly sensitive to polar functional groups and provides strong signals for the characteristic amide vibrations. sapub.org

Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the hydrocarbon backbone of the pentyl and pentanoyl groups. researchgate.net

Key vibrational bands for this compound include:

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (FTIR/Raman) |

| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850 - 2960 | Strong in both |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong in FTIR |

| C-H Bending (CH₂, CH₃) | 1375 - 1470 | Medium in both |

| C-N Stretch | 1100 - 1250 | Medium-Strong in FTIR |

X-ray Crystallography and Scattering Techniques for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state, provided that suitable crystals can be grown. This technique allows for the precise determination of:

Bond Lengths and Angles: For instance, the exact lengths of the C=O and C-N bonds can confirm the degree of double-bond character in the amide linkage. wikipedia.org

Molecular Conformation: The precise dihedral angles defining the orientation of the pentyl and pentanoyl groups relative to the planar amide core can be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice is revealed, showing any significant non-covalent interactions like C-H···O hydrogen bonds that dictate the solid-state architecture.

For related tertiary amides, X-ray structures have revealed specific amide–arene twist angles and the planarity of the core amide group. rsc.org This level of detail is crucial for understanding structure-property relationships and for computational modeling.

Table 4: Expected Solid-State Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Significance |

| C=O Bond Length | ~1.24 Å | Indicates carbonyl character |

| C-N Bond Length | ~1.34 Å | Shorter than a typical C-N single bond, indicating partial double bond character |

| Amide Group Geometry | Trigonal Planar | Due to delocalization of the nitrogen lone pair |

| Intermolecular Contacts | >3.0 Å | Reveals crystal packing forces |

Degradation Pathways and Mechanistic Stability Studies of N,n Dipentylpentanamide

Chemical Degradation Mechanisms Under Controlled Conditions

Chemical degradation involves the transformation of a compound through reactions like hydrolysis and oxidation, without the involvement of biological organisms.

Hydrolysis is a primary chemical degradation pathway for amides, involving the cleavage of the amide (C-N) bond by reaction with water. This process results in the formation of a carboxylic acid and an amine. For N,N-dipentylpentanamide, this would yield pentanoic acid and dipentylamine.

The rate of amide hydrolysis is significantly influenced by pH and temperature. The reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form the carboxylate anion and the amine.

Studies on other amides have shown that hydrolysis can be accelerated under alkaline conditions and at higher temperatures. nih.govresearchgate.net For instance, the hydrolysis of polyamides is significantly faster in the 80°C to 100°C range compared to lower temperatures. mdpi.com

Table 1: Factors Influencing Hydrolytic Degradation Rate

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| High Temperature | Increases | Provides the necessary activation energy for the reaction. researchgate.netmdpi.com |

| Low pH (Acidic) | Increases | Catalyzes the reaction by protonating the carbonyl oxygen. nih.gov |

| High pH (Alkaline) | Increases | Catalyzes the reaction via nucleophilic attack by hydroxide ions. nih.govresearchgate.net |

Oxidative degradation involves the reaction of this compound with oxidizing agents, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻). These reactions are central to many advanced oxidation processes (AOPs) used for water treatment. researchgate.netnih.gov

The primary sites of oxidative attack on tertiary amides like this compound are typically the N-alkyl groups. The mechanism often involves the abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen (the α-carbon), forming a carbon-centered radical. In the presence of oxygen, this radical can be converted into various stable degradation products. researchgate.net

Key oxidative degradation pathways for analogous compounds include:

N-dealkylation: The removal of one or both pentyl groups.

Alkyl Chain Oxidation: Oxidation at various positions along the pentyl chains, leading to the formation of hydroxylated or carbonylated derivatives.

For example, studies on the oxidation of DEET show that hydroxyl radicals readily attack the N-ethyl groups, leading to deethylation and the formation of N-ethyl-m-toluamide and other oxidized products. researchgate.netnih.gov Similarly, the oxidation of NMP can produce compounds such as N-methylsuccinimide. nih.govqub.ac.uk

Table 2: Potential Oxidative Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| N-Dealkylation | N-pentylpentanamide, Pentanal, Pentanoic Acid |

| Alkyl Chain Oxidation | Hydroxylated this compound isomers |

| Amide Bond Cleavage | Pentanoic acid, Dipentylamine |

Photodegradation Studies and Mechanisms

Photodegradation occurs when a molecule absorbs light energy, leading to its decomposition. This can happen through two primary mechanisms:

Direct Photolysis: The direct absorption of photons by the this compound molecule, leading to the excitation of electrons and subsequent bond cleavage.

Indirect or Sensitized Photodegradation: This process involves other substances, known as photosensitizers (e.g., riboflavin, humic acids), which are naturally present in surface waters. conicet.gov.arnih.gov These sensitizers absorb light and transfer the energy to the target compound or to molecular oxygen, generating highly reactive species like singlet oxygen (¹O₂) or hydroxyl radicals, which then degrade the compound. conicet.gov.arnih.gov

For many organic compounds, indirect photodegradation is the more significant pathway in natural environments. conicet.gov.ar The degradation of amides via these pathways often involves radical-based mechanisms similar to those in chemical oxidation, targeting the N-alkyl groups. nih.gov The efficiency of photodegradation depends on factors such as light intensity, wavelength, and the presence of photosensitizers in the environment. conicet.gov.arresearchgate.net

Enzymatic Degradation Pathways of Amide Linkages (e.g., Amidases)

Biodegradation is a crucial pathway for the removal of organic compounds from the environment, and it is often mediated by specific enzymes. The amide bond in this compound is susceptible to enzymatic hydrolysis by a class of enzymes known as amidases or amidohydrolases (EC 3.5.1.4). wikipedia.orgnih.gov

These enzymes catalyze the same fundamental reaction as chemical hydrolysis—cleavage of the C-N bond to produce a carboxylic acid and an amine—but with much greater efficiency and specificity under mild environmental conditions. researchgate.net Amidases are widespread in microorganisms (bacteria and fungi) and play a vital role in the degradation of both natural and synthetic amides. nih.govresearchgate.net

The biodegradation of the structurally similar compound DEET has been shown to be initiated by a DEET hydrolase found in Pseudomonas putida. nih.gov This enzyme specifically hydrolyzes the amide bond to yield 3-methylbenzoic acid and diethylamine, which are then funneled into central metabolism. nih.govethz.ch It is highly probable that a similar enzymatic pathway exists for this compound, where specific microbial amidases would catalyze its initial breakdown into pentanoic acid and dipentylamine.

Influence of Environmental Factors on this compound Degradation Kinetics

The rate at which this compound degrades in the environment is not constant but is influenced by a combination of physical, chemical, and biological factors.

pH: pH is a critical factor for chemical hydrolysis, with degradation being faster in highly acidic or alkaline environments. nih.govnih.gov It also strongly affects the activity of degrading enzymes, which typically have a specific optimal pH for maximum efficiency. nih.gov

Light: The availability and intensity of sunlight, particularly in the UV spectrum, are the driving forces for photodegradation. researchgate.net In aquatic systems, degradation rates will be higher in clear, shallow waters with greater light penetration.

Microbial Population: The presence of microorganisms capable of producing amidases is essential for biodegradation. researchgate.net The density and health of these microbial communities, which are influenced by factors like nutrient availability, soil moisture, and oxygen levels, will directly impact the rate of enzymatic degradation. researchgate.netmdpi.comfrontiersin.org

Table 3: Summary of Environmental Influences on Degradation Pathways

| Degradation Pathway | Key Influencing Factors |

|---|---|

| Hydrolysis | pH, Temperature |

| Oxidation | Presence of Oxidants (e.g., •OH), Temperature |

| Photodegradation | Light Intensity/Wavelength, Presence of Photosensitizers |

| Enzymatic Degradation | Microbial Population/Activity, Temperature, pH, Soil/Water Conditions mdpi.com |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentanoic acid |

| Dipentylamine |

| N,N-diethyl-m-toluamide (DEET) |

| N-methylpyrrolidone (NMP) |

| 3-methylbenzoic acid |

| Diethylamine |

| N-pentylpentanamide |

| Pentanal |

| N-methylsuccinimide |

| Riboflavin |

| Hydroxyl radical |

| Sulfate radical |

Advanced Research Applications and Roles of N,n Dipentylpentanamide

N,N-Dipentylpentanamide as a Model Compound in Fundamental Chemical Process Research

The well-defined structure of this compound makes it an excellent model compound for investigating fundamental chemical principles. Its tertiary amide nature, lacking a proton on the nitrogen atom, and the presence of substantial alkyl groups allow for the focused study of the amide functional group's intrinsic properties and its interactions with its environment.

The amide bond is one of the most stable functional groups in organic chemistry, a property critical to its role in biological systems (e.g., peptides) and synthetic polymers. This compound serves as a classic example of a tertiary amide, allowing for the study of this stability.

Hydrolytic Stability: Amide bonds are generally resistant to hydrolysis. Under neutral conditions, the reaction is exceedingly slow. The process typically requires harsh conditions, such as strong acids or bases and elevated temperatures, to proceed at a significant rate. libretexts.org In this compound, the bulky pentyl groups attached to the nitrogen atom provide steric hindrance, further protecting the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. This makes it even more stable compared to primary or secondary amides under similar conditions. While amides are generally stable, certain intramolecular factors can lead to unexpected instability; for instance, N-acylated amino acid amides can be surprisingly unstable under mild acidic conditions. nih.gov

Reactivity towards Nucleophiles: Due to resonance stabilization and the poor leaving group ability of the dialkylamine anion (N(C5H11)2⁻), amides are relatively unreactive towards nucleophilic acyl substitution. libretexts.org Powerful reducing agents like lithium aluminum hydride are required to reduce the amide group, which proceeds by converting the carbonyl oxygen into a good leaving group coordinated to the aluminum species, followed by reduction of the resulting iminium ion. libretexts.org

The physical and chemical behavior of this compound in solution is governed by a variety of intermolecular forces. Its structure allows for a nuanced interplay of these interactions, making it a useful compound for studying solution chemistry.

Dipole-Dipole Interactions: The amide functional group is highly polar, with a significant dipole moment arising from the polarized C=O and C-N bonds. This allows this compound molecules to engage in strong dipole-dipole interactions with themselves and with other polar solvent molecules. These electrostatic interactions are a major factor in determining its physical properties, such as its boiling point and solubility. mdpi.com

Solvent-Solute Interactions: The dual nature of this compound—possessing a highly polar head (the amide group) and large nonpolar tails (the pentyl chains)—dictates its interaction with different solvents. In polar solvents, the primary interactions will be dipole-dipole forces between the amide group and the solvent molecules. researchgate.net In nonpolar solvents, the interactions will be dominated by the dispersion forces between the pentyl chains and the solvent. mdpi.com This amphiphilic character is crucial for its application in areas like solvent extraction. Unlike primary or secondary amides, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom on the nitrogen. However, the carbonyl oxygen can act as a hydrogen bond acceptor.

Application of this compound in Solvent Extraction Systems for Metal Ion Separations

N,N-disubstituted amides, including this compound, have been extensively investigated as extractants in liquid-liquid extraction processes for the separation and purification of metal ions, particularly actinides and lanthanides from nuclear waste streams. epa.govnih.gov Their ability to form stable complexes with metal ions facilitates the transfer of these ions from an aqueous phase to an organic phase.

The effectiveness of a solvent extraction system is measured by its extraction efficiency (how much metal is transferred) and its selectivity (how well it separates one metal from another). The structure of the amide extractant plays a crucial role in both.

Extraction Efficiency: The efficiency of metal ion extraction by N,N-dialkylamides is influenced by several factors, including the nature of the alkyl groups, the type of diluent used, and the composition of the aqueous phase (e.g., acid concentration). epa.govnih.gov Generally, the extracting power of amides is related to the basicity of the carbonyl oxygen; however, steric hindrance from bulky alkyl groups can counteract this effect. scispace.com For instance, studies on various N,N-disubstituted amides have shown that branching in the alkyl chains can decrease extraction efficiency for certain metals due to increased steric crowding around the metal center. scispace.com

Selectivity: Selectivity is determined by the relative stability of the complexes formed between the amide and different metal ions. This can be tuned by modifying the amide's structure. For example, in the separation of thorium and uranium, the number of amide molecules coordinating to the metal ion differs (typically three or four for thorium versus two for uranium). scispace.com Using an amide with bulkier alkyl groups, like this compound, can create more steric hindrance around the larger coordination sphere of thorium, thus potentially enhancing the separation factor between uranium and thorium. scispace.com The choice of diluent and the concentration of anions like nitrate in the aqueous phase also significantly impact selectivity. nih.gov

Table 1: Factors Influencing Metal Ion Extraction with N,N-Dialkylamides

| Factor | Influence on Extraction | Rationale |

|---|---|---|

| Alkyl Chain Length/Structure | Affects both efficiency and selectivity. | Longer or bulkier chains increase hydrophobicity but can also introduce steric hindrance, which may selectively disfavor the extraction of larger or more highly coordinated metal ions. scispace.com |

| Aqueous Phase Acidity (e.g., HNO₃) | Extraction efficiency is highly dependent on acid concentration. | The mechanism can involve co-extraction of the acid, and the activity of the metal nitrate salt is a driving force for the extraction. nih.gov |

| Diluent Type | Can significantly alter extraction efficiency. | The polarity and solvating properties of the diluent affect the stability of the extracted metal-amide complex in the organic phase. |

| Metal Ion Properties | Governs the strength of the interaction. | The charge, size, and acidity of the metal ion determine the stability of the coordination complex formed with the amide. Smaller, highly charged cations tend to form more stable complexes. scispace.com |

The transfer of metal ions from an aqueous solution to an organic phase containing this compound primarily occurs through a neutral or solvating extraction mechanism.

Coordination Complex Formation: The fundamental interaction involves the carbonyl oxygen of the amide acting as a Lewis base, donating its lone pair of electrons to the acidic metal cation (a Lewis acid). This forms a coordination complex. scispace.com The metal ion is solvated by a specific number of amide molecules, displacing water molecules from its primary coordination sphere.

Extraction Equilibrium: The general equilibrium for the extraction of a metal ion Mⁿ⁺ from a nitrate solution can be represented as: Mⁿ⁺(aq) + nNO₃⁻(aq) + sAmide(org) ⇌ M(NO₃)ₙ(Amide)ₛ(org) Here, 's' represents the number of amide molecules (the solvation number) associated with the extracted metal complex. This number can be determined experimentally by studying how the distribution ratio of the metal changes with the amide concentration. scispace.com For many trivalent lanthanides and actinides, the solvation number is often found to be three.

Role of this compound in Catalytic Systems Research

While not typically a catalyst itself, this compound and similar N,N-dialkylamides can play important roles in catalytic research, primarily as solvents or, in some cases, as ligands or substrates.

As a High-Boiling Point Polar Aprotic Solvent: Tertiary amides are polar aprotic solvents, capable of dissolving a wide range of organic and inorganic compounds, including many transition metal catalyst precursors. Their high boiling points make them suitable for reactions that require elevated temperatures. Their ability to coordinate weakly to metal centers can sometimes stabilize catalytic intermediates or influence the reaction pathway.

As Ligands in Coordination Chemistry: The carbonyl oxygen of the amide group can act as a ligand, binding to a metal center. Although simple monoamides like this compound are generally weak ligands, their coordinating ability can be relevant. In some catalytic systems, the solvent itself can occupy a coordination site on the metal catalyst, influencing its activity and selectivity. More complex molecules incorporating amide functionalities are designed as multidentate ligands for catalysis, where the amide is part of a larger chelating structure. nih.gov

As Substrates in Catalytic Amide Bond Formation/Cleavage: Research into the catalytic synthesis of amides is a significant field, aiming to replace traditional methods that often require harsh conditions or produce stoichiometric waste. researchgate.net While this compound would be the product in such a synthesis, studying its formation provides insight into catalyst performance. Conversely, developing catalysts for the selective cleavage of stable amide bonds is a major challenge. This compound could serve as a robust model substrate to test the efficacy of new catalysts designed for this difficult transformation, for example, in the context of recycling polyamide materials or in synthetic chemistry.

Ligand Design for Homogeneous and Heterogeneous Catalysis

There is no available scientific literature that describes the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. While N,N-disubstituted amides, as a general class of molecules, can coordinate to metal centers through the oxygen or nitrogen atoms, the specific chelating properties and catalytic applications of this compound have not been investigated or reported. Research in the field of catalysis extensively covers a wide array of nitrogen- and oxygen-donor ligands, but this compound is not among the documented compounds. Therefore, no data on its performance, stability, or influence on catalytic cycles can be provided.

Modulation of Reaction Selectivity and Efficiency

In the absence of any studies utilizing this compound as a ligand or additive in catalytic reactions, there is no information regarding its ability to modulate reaction selectivity (e.g., chemoselectivity, regioselectivity, or enantioselectivity) or efficiency. The steric and electronic properties of a ligand are crucial in determining the outcome of a catalytic transformation. However, without experimental data or computational studies, any discussion on how the pentyl groups on the nitrogen and the pentanoyl backbone of this compound might influence a reaction's outcome would be purely speculative and scientifically unsubstantiated.

Exploration of this compound in Advanced Materials Chemistry (e.g., Self-Assembled Materials)

A thorough search of the scientific literature reveals no studies on the role or application of this compound in advanced materials chemistry. There are no reports on its use in the formation of self-assembled materials, polymers, hydrogels, or any other functional materials. The self-assembly of molecules is typically driven by specific non-covalent interactions, such as hydrogen bonding, π-π stacking, or hydrophobic effects. While this compound possesses a flexible alkyl structure that could potentially influence molecular packing, there is no published evidence to suggest it has been explored for creating structured materials.

Future Research Directions and Emerging Paradigms for N,n Dipentylpentanamide

Integration of N,N-Dipentylpentanamide into Multi-Scale Computational Modeling

The predictive power of computational chemistry offers a significant opportunity to understand and optimize systems involving this compound. A multi-scale modeling approach, which connects phenomena across different spatial and temporal scales, is crucial for developing a holistic understanding of its behavior, from single-molecule interactions to bulk material properties. nih.govnih.govsouthampton.ac.uk Such a framework allows for the rational design of new processes and materials. nih.gov

Future research should focus on creating a comprehensive computational model of this compound, particularly in the context of solvent extraction systems. This involves a hierarchical approach:

Quantum Mechanical (QM) Scale: At the most fundamental level, QM methods like Density Functional Theory (DFT) can elucidate the electronic structure of the this compound molecule. These calculations can predict the nature of the coordination between the amide's carbonyl oxygen and target species, such as metal ions, and quantify the interaction energies.

Molecular Mechanical (MM) Scale: Using force fields developed from QM data, molecular dynamics (MD) simulations can model the behavior of ensembles of this compound molecules. nih.gov These simulations can reveal crucial information about liquid-liquid interfaces, solvation structures, and the dynamics of complex formation and transport.

Mesoscopic and Continuum Scales: The parameters derived from MM simulations can inform larger-scale models. southampton.ac.uk Continuum models, such as those based on computational fluid dynamics (CFD), can simulate the performance of industrial-scale equipment like centrifugal contactors, optimizing flow rates and extraction efficiency.

| Modeling Scale | Computational Technique | Research Focus for this compound | Predicted Outcome |

| Quantum | Density Functional Theory (DFT) | Elucidate metal-ligand bond strength and coordination geometry. | Accurate prediction of selectivity for specific ions. |

| Molecular | Molecular Dynamics (MD) | Simulate aggregation behavior and interface dynamics in biphasic systems. | Understanding of extraction kinetics and solvent effects. |

| Continuum | Computational Fluid Dynamics (CFD) | Model mass transfer in macroscopic solvent extraction equipment. | Optimization of industrial process parameters. |

This integrated computational strategy will accelerate the design of next-generation extraction processes by providing a predictive framework that reduces the need for extensive empirical experimentation. nih.gov

Development of Novel Analytical Probes for In-Situ this compound Reaction Monitoring

Real-time monitoring of chemical processes is essential for control, optimization, and safety. The development of analytical probes for in-situ monitoring of reactions and separations involving this compound is a critical research direction. Current methods for monitoring solvent extraction often rely on offline sampling or non-specific bulk property measurements. nstopenresearch.org Future work should aim to create probes that can directly or indirectly quantify the state of the this compound system in real time. scilit.com

Promising avenues for research include:

Spectroscopic Probes: Modifying the this compound structure to include chromophoric or fluorophoric groups could enable its concentration and binding state to be monitored using UV-Visible or fluorescence spectroscopy. Alternatively, vibrational spectroscopies like Raman and infrared (IR) can be used to monitor the amide's carbonyl bond (C=O), which experiences a frequency shift upon coordination with metal ions.

Fiber-Optic Sensors: Integrating spectroscopic techniques with fiber-optic technology can allow for remote, in-situ measurements within harsh chemical environments. This would be particularly valuable for monitoring industrial-scale solvent extraction circuits.

Electrochemical Sensors: The design of ion-selective electrodes with membranes incorporating this compound as a recognition element could allow for the direct measurement of target ion concentrations in real-time. The selectivity would be imparted by the specific binding affinity of the amide.

"Smart" Solvents: Research into functionalized ionic liquids or other "smart" materials that incorporate the this compound moiety could lead to systems where a change in a physical property (e.g., color, viscosity, conductivity) signals a change in the chemical state, such as the uptake of a target species. analchemres.org

| Probe Type | Principle of Operation | Potential Application | Advantage |

| Vibrational Spectroscopy | Shift in C=O stretch frequency upon metal coordination | Real-time monitoring of metal loading in the organic phase | Direct molecular-level information without sample extraction |

| Fiber-Optic Fluorimetry | Changes in fluorescence of a tagged this compound analogue | In-situ concentration mapping in extraction equipment | Remote and continuous monitoring in harsh environments |

| Ion-Selective Electrodes | Potentiometric response based on selective ion binding | Process control in hydrometallurgical streams | High selectivity and direct measurement of ion activity |

These advanced analytical tools would provide unprecedented insight into the dynamics of this compound-based systems, enabling more efficient and controlled chemical processes. nstopenresearch.org

Design of this compound-Based Systems for Advanced Chemical Separations and Recognition

The molecular structure of this compound, with its electron-donating carbonyl group and sterically influential alkyl chains, makes it an excellent candidate for applications in selective chemical separations. scispace.com While N,N-dialkyl amides are known for their utility in extracting metal ions, future research can focus on creating highly specialized systems for advanced recognition and separation tasks. rsc.org

Key research directions include:

Selective Metal Ion Extraction: Systematically studying how modifications to the pentyl chains (e.g., branching, fluorination) affect the selectivity for specific groups of ions, such as lanthanides versus actinides, is a priority. rsc.org The steric hindrance and electronic effects imparted by these chains can be fine-tuned to achieve highly selective recognition.

Immobilized Ligand Systems: Grafting this compound or its derivatives onto solid supports, such as silica (B1680970) gel, porous polymers, or magnetic nanoparticles, could create novel materials for solid-phase extraction or chromatography. These materials would offer advantages in terms of reduced solvent inventory and ease of regeneration.

Molecular Recognition in Sensors: Incorporating this compound into sensor arrays as the active recognition element. Its interaction with different analytes could generate a unique response pattern (e.g., a change in mass on a quartz crystal microbalance), allowing for the identification of specific molecules or ions from complex mixtures.

Macrocyclic and Supramolecular Systems: Designing and synthesizing macrocycles or other pre-organized host molecules containing the this compound functional group could lead to systems with exceptionally high affinity and selectivity for target guests. mdpi.com The pre-organization of binding sites within a macrocycle minimizes the entropic penalty of binding, leading to stronger interactions.

| System Type | Principle | Target Application |

| Modified Amide Extractants | Steric and electronic tuning of the ligand | Selective separation of f-block elements in nuclear fuel reprocessing |

| Solid-Phase Extraction Media | Covalent immobilization of the amide on a solid support | Pre-concentration of trace metals from environmental samples |

| Supramolecular Hosts | Pre-organized binding cavity containing amide groups | High-affinity binding of specific organic molecules or ions |

These advanced systems would leverage the fundamental coordination chemistry of this compound to address pressing challenges in resource recovery, environmental remediation, and chemical analysis.

Interdisciplinary Research with this compound in Bio-inspired Chemical Systems

Nature provides a vast library of sophisticated molecular systems that perform complex functions with high efficiency and selectivity. Bio-inspired chemistry seeks to mimic these natural principles to create novel functional materials and systems. mdpi.com The amide bond is the cornerstone of peptides and proteins, and this compound can serve as a simplified building block for exploring bio-inspired concepts. researchgate.net

Future interdisciplinary research could explore:

Self-Assembling Systems: Investigating the self-assembly of this compound under various conditions (e.g., in different solvents, at interfaces). The interplay of hydrogen bonding (with residual water), van der Waals forces between the pentyl chains, and dipolar interactions could lead to the formation of ordered structures like micelles, vesicles, or liquid crystals, mimicking biological membranes or folded biopolymers. rsc.org

Bio-inspired Catalysis: Using this compound as a ligand to create a hydrophobic, enzyme-like pocket around a catalytic metal center. This microenvironment could enhance reaction rates and selectivities by isolating reactants from the bulk solvent, similar to the active site of a metalloenzyme. nih.gov

Biomimetic Transport: Designing synthetic membranes or carriers based on this compound for the selective transport of ions or small molecules across a barrier. The amide's ability to bind and release target species could be controlled by external stimuli like pH or temperature, mimicking biological ion channels.

Interfacing with Biological Systems: Exploring the interactions of this compound-based materials (e.g., nanoparticles coated with the amide) with biological molecules. This could lead to applications in areas like targeted delivery or biocatalysis, where the amide's properties are used to mediate interactions at a bio-interface. rsc.org

This interdisciplinary approach, bridging synthetic chemistry with principles from biology and materials science, could unlock entirely new functionalities and applications for this compound and related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.